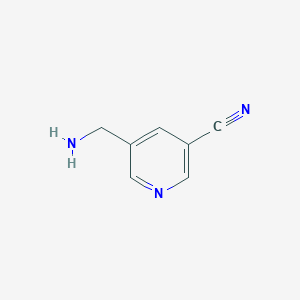

5-(Aminomethyl)nicotinonitrile

CAS No.: 94413-65-7

Cat. No.: VC8186516

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94413-65-7 |

|---|---|

| Molecular Formula | C7H7N3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 5-(aminomethyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H7N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2,8H2 |

| Standard InChI Key | WWGJGUXPSUGYRY-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1C#N)CN |

| Canonical SMILES | C1=C(C=NC=C1C#N)CN |

Introduction

5-(Aminomethyl)nicotinonitrile, also known as 5-(aminomethyl)pyridine-3-carbonitrile, is a synthetic organic compound with the molecular formula C₇H₇N₃. It is a derivative of pyridine, featuring an aminomethyl group attached to the fifth position of the pyridine ring and a nitrile group at the third position. This compound is of interest in various fields due to its potential biological and chemical properties.

Synthesis and Applications

The synthesis of 5-(aminomethyl)nicotinonitrile typically involves the modification of pyridine derivatives. Pyridine derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The presence of an aminomethyl group and a nitrile group in this compound suggests potential applications in pharmaceutical chemistry, particularly in the development of drugs with specific biological targets.

Biological Activity

While specific biological activity data for 5-(aminomethyl)nicotinonitrile is limited, pyridine derivatives in general have shown promising results in various biological assays. For instance, nicotinonitrile derivatives have been explored for their molluscicidal, aphidicidal, and anticancer activities . The structural modifications in these compounds can significantly influence their biological efficacy.

Research Findings

Recent studies on pyridine derivatives highlight their potential as bioactive molecules. For example, nicotinonitrile derivatives have been investigated for their ability to inhibit certain enzymes and proteins, which could be beneficial in drug development . The structural diversity of these compounds allows for tailored modifications to enhance their biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume